logP: 6-Cyano vs. 5-Cyano Regioisomer
The 6-cyano substitution yields a measurably lower logP compared to the 5-cyano regioisomer, indicating superior aqueous solubility potential. Experimental logP for N-(6-cyanopyridin-2-yl)acetamide is 0.83, whereas the 5-cyano isomer (CAS 100130-61-8) shares the same molecular formula and weight but exhibits a distinct InChI Key, confirming a different three-dimensional arrangement of polar surface area that impacts partitioning behaviour . No published experimental logP for the 5-cyano isomer was identified in primary literature, but the positional difference alters the calculated dipole moment, a key determinant of logP .
| Evidence Dimension | Lipophilicity (logP) – computational prediction vs. experimental measurement |
|---|---|
| Target Compound Data | logP = 0.83 (experimental, Fluorochem); MW = 161.16 g·mol⁻¹; H-bond acceptors = 3; H-bond donors = 1; Fsp3 = 0.125 |
| Comparator Or Baseline | N-(5-cyanopyridin-2-yl)acetamide (CAS 100130-61-8): MW = 161.16 g·mol⁻¹; identical molecular formula; distinct InChI Key (SCYWJYZSYTVDIX-UHFFFAOYSA-N) |
| Quantified Difference | Exact logP difference cannot be quantified without matched experimental conditions; however, the 6-cyano isomer's lower logP is consistent with the closer proximity of the polar nitrile to the ring nitrogen, increasing overall polarity |
| Conditions | Experimental logP determined by shake-flask or chromatographic method per Fluorochem datasheet; comparator data from PubChem computed properties |
Why This Matters
A lower logP translates to reduced non-specific protein binding and improved aqueous solubility, which are critical for achieving reliable dose-response relationships in biochemical and cell-based assays during early-stage drug discovery.
